molecular formula C8H5N3O3 B3044377 4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1000340-43-1

4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B3044377
CAS No.: 1000340-43-1
M. Wt: 191.14 g/mol
InChI Key: QHIWEPWOESELKM-UHFFFAOYSA-N
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Description

4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a multifunctional heterocyclic compound designed for advanced chemical synthesis and drug discovery research. This molecule integrates a reactive aldehyde group and a nitro substituent on a privileged 1H-pyrrolo[2,3-b]pyridine scaffold, also known as a 7-azaindole core. This structure is a key pharmacophore in medicinal chemistry, known for its ability to mimic purine bases and participate in key hydrogen bonding interactions with biological targets . The 3-carbaldehyde group serves as a versatile handle for further derivatization through condensation or nucleophilic addition reactions, allowing researchers to create Schiff bases, hydrazones, or secondary alcohols. Concurrently, the electron-withdrawing nitro group at the 4-position can influence the electronics of the ring system and is itself a functional handle that can be reduced to an amine or participate in nucleophilic aromatic substitution. While specific biological data for this exact nitro-derivative may be limited, compounds based on the pyrrolo[2,3-b]pyridine scaffold are extensively investigated for their antimicrobial potential against resistant pathogens, as well as for antiviral and antitumor applications . The presence of multiple reactive sites makes this compound a valuable intermediate for constructing diverse chemical libraries and for the synthesis of more complex, target-oriented molecules, such as kinase inhibitors. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-4-5-3-10-8-7(5)6(11(13)14)1-2-9-8/h1-4H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIWEPWOESELKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1[N+](=O)[O-])C(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646893
Record name 4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-43-1
Record name 4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step procedures. One common method starts with the nitration of 1H-pyrrolo[2,3-b]pyridine, followed by formylation to introduce the aldehyde group. The nitration can be achieved using nitric acid in the presence of sulfuric acid, while the formylation can be carried out using Vilsmeier-Haack reaction conditions, which involve the use of phosphorus oxychloride and dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Sodium methoxide, methanol.

Major Products

    Reduction: 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

    Oxidation: 4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The biological activity of 4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets, such as kinases and receptors. The nitro group can undergo bioreduction to form reactive intermediates that covalently modify the active sites of enzymes, leading to inhibition of their activity. Additionally, the aldehyde group can form Schiff bases with amino groups in proteins, further contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The reactivity and properties of pyrrolo[2,3-b]pyridine derivatives are highly dependent on substituent position and electronic nature. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 4-NO₂, 3-CHO 191.14 High electron deficiency at C4; aldehyde enables nucleophilic additions.
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 5-Br, 3-CHO 239.04 Bromine enhances halogen bonding; useful in cross-coupling reactions.
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 4-OCH₃, 3-CHO 176.17 Methoxy group donates electrons, reducing electrophilicity at C4.
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 1-CH₃, 3-CHO 160.18 Methyl at N1 improves stability; aldehyde remains reactive.
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 5-Cl, 3-CHO 180.59 Chlorine offers moderate electron withdrawal; useful in SNAr reactions.

Physical and Spectral Properties

  • Melting Points: Nitro derivatives often exhibit higher melting points due to stronger intermolecular interactions.
  • Spectroscopic Data :
    • ¹H NMR : The aldehyde proton in this compound resonates near δ 9.9–10.1 ppm, similar to its bromo analog (δ 9.93 ppm in Compound 9, ).
    • ¹³C NMR : The aldehyde carbon appears at δ 185–190 ppm, consistent across analogs (e.g., δ 185.58 ppm in Compound 9, ).

Stability and Handling

  • Nitro Group : The nitro substituent may render the compound sensitive to reduction or explosive under extreme conditions. Proper storage (dry, cool environments) is essential .
  • Aldehyde Sensitivity : The aldehyde group is prone to oxidation, necessitating anhydrous conditions during synthesis .

Biological Activity

Overview

4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. Its structural features include a nitro group at the 4-position and an aldehyde group at the 3-position of the pyrrolo[2,3-b]pyridine ring system. This compound has garnered interest due to its ability to interact with specific molecular targets, making it a promising candidate in drug development.

  • Molecular Formula : C₈H₅N₃O₃
  • CAS Number : 1000340-43-1
  • Purity : Typically ≥ 95% .

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:

  • Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases, including fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .
  • Enzyme Interaction : The nitro group can undergo bioreduction to form reactive intermediates that modify enzyme active sites, leading to inhibition .
  • Schiff Base Formation : The aldehyde group can react with amino groups in proteins, further influencing biological activity .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

This compound has been studied for its anticancer potential:

  • Inhibition of Cell Proliferation : It has demonstrated the ability to inhibit the proliferation of cancer cells by targeting FGFR signaling pathways .
  • Induction of Apoptosis : The compound can induce apoptosis in cancer cell lines, which is crucial for cancer therapy .

Antiviral Activity

Recent studies suggest that derivatives of this compound may also exhibit antiviral properties:

  • Targeting AAK1 : Compounds related to 4-nitro-1H-pyrrolo[2,3-b]pyridine have been shown to inhibit adaptor-associated kinase 1 (AAK1), a target for antiviral strategies against viruses like dengue and Ebola .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

StudyFindings
Identified as a potential inhibitor of AAK1 with activity against dengue virus.
Exhibited potent inhibitory effects on FGFRs; induced apoptosis in breast cancer cell lines.
Demonstrated broad-spectrum antiviral activity through kinase inhibition.

Synthetic Routes and Applications

The synthesis of this compound typically involves multi-step processes:

  • Nitration : The precursor pyrrolo[2,3-b]pyridine is nitrated using nitric acid and sulfuric acid.
  • Formylation : The resulting nitro compound undergoes formylation via Vilsmeier-Haack reaction conditions .

This compound serves as an intermediate for synthesizing various pharmacologically active molecules, particularly kinase inhibitors.

Q & A

Q. What are the common synthetic routes for 4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde?

The synthesis typically involves:

  • Vilsmeier-Haack formylation : Reacting the pyrrolopyridine core with POCl₃ and DMF to introduce the aldehyde group at position 3 .
  • Nitration : Introducing the nitro group at position 4 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions. Reaction monitoring via TLC or LC-MS is critical .
  • Purification : Column chromatography with ethyl acetate/heptane gradients (3:7 to 1:1) isolates the product.

Q. How is the compound characterized experimentally?

Key methods include:

  • NMR spectroscopy : The aldehyde proton appears as a singlet near δ 9.9–10.1 ppm in 1^1H NMR, while 13^{13}C NMR shows the carbonyl carbon at δ 185–190 ppm. Aromatic protons and nitro group interactions are resolved via 2D experiments (COSY, HSQC) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm regiochemistry and hydrogen-bonding patterns. Data collection at 173 K minimizes thermal motion artifacts .

Q. What reactivity is expected from the aldehyde group?

The aldehyde participates in:

  • Condensation reactions : With amines (e.g., hydrazines) to form hydrazones or with active methylene compounds (e.g., malononitrile) for Knoevenagel adducts.
  • Grignard additions : Phenylmagnesium bromide in THF at 0°C yields secondary alcohols, useful for further derivatization .

Advanced Research Questions

Q. How to address regioselectivity challenges during nitration?

Regioselectivity is influenced by:

  • Electronic effects : The electron-rich pyrrole ring directs nitration to position 4. Computational DFT studies (B3LYP/6-31G*) predict charge distribution and reactive sites .
  • Steric hindrance : Substituents at adjacent positions (e.g., bromine at position 5) may divert nitration. Optimization via temperature control (-10°C) and slow reagent addition improves yield .

Q. Can computational modeling predict the compound’s interactions with biological targets?

Yes:

  • Molecular docking (AutoDock Vina) : Screens binding affinity to kinases or G-quadruplex DNA, leveraging the aldehyde’s electrophilicity for covalent interactions.
  • MD simulations (AMBER) : Assess stability of ligand-target complexes over 100 ns trajectories, validating hypotheses from crystallographic data .

Q. What are the challenges in refining its crystal structure?

Key issues include:

  • Disorder in the nitro group : Resolved using SHELXL’s PART instruction to model alternative conformers.
  • Twinned crystals : TWINABS scales data, and HKLF5 merges reflections for accurate refinement .

Q. How to stabilize the aldehyde during long-term storage?

  • Protection strategies : Convert to oximes (using hydroxylamine) or acetal derivatives (with ethylene glycol) to prevent oxidation.
  • Storage conditions : Under inert gas (Ar) at -20°C in amber vials to limit light/air exposure .

Methodological and Data Analysis Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Library synthesis : Modify the aldehyde (e.g., reduce to alcohol, oxidize to acid) and nitro group (e.g., replace with halogens).
  • In vitro assays : Test kinase inhibition (e.g., JAK2, c-MET) using ADP-Glo™ assays. IC₅₀ values are correlated with substituent electronic profiles (Hammett σ constants) .

Q. What cross-coupling conditions optimize derivatization at position 5?

  • Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ (2 mol%), arylboronic acids, and K₂CO₃ in toluene/EtOH (3:1) at 105°C. Monitor via HPLC-MS for byproduct detection .

Q. How to resolve contradictions in spectral data?

  • 2D NMR : NOESY correlations distinguish between regioisomers (e.g., nitro at position 4 vs. 5).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ for C₈H₅N₃O₃ requires m/z 192.0404) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
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4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

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